2-Cyclohexylideneheptanenitrile
Description
2-Cyclohexylideneheptanenitrile is a nitrile-containing organic compound characterized by a cyclohexylidene group (a cyclohexene ring fused to the carbon chain) at the second position of a seven-carbon backbone. The nitrile functional group (-C≡N) confers reactivity typical of cyanides, such as participation in nucleophilic additions or hydrolysis reactions. The cyclohexylidene moiety may enhance steric bulk and influence solubility or thermal stability compared to simpler nitriles.
Properties
CAS No. |
63967-51-1 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-cyclohexylideneheptanenitrile |
InChI |
InChI=1S/C13H21N/c1-2-3-5-10-13(11-14)12-8-6-4-7-9-12/h2-10H2,1H3 |
InChI Key |
FYFBMAQBECRJMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C1CCCCC1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Cyclohexylaminoacetonitrile (CAS 1074-58-4): Contains a cyclohexylamino group (-NH-C6H11) attached to an acetonitrile backbone. Unlike 2-Cyclohexylideneheptanenitrile, this compound features an amino group rather than a fused cyclohexene ring, altering its electronic and steric properties .
- 2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin, C4H7NO): A smaller nitrile with a hydroxyl (-OH) and methyl (-CH3) group at the second carbon. Its compact structure contrasts with the extended heptane chain and cyclohexylidene group in the target compound .
Functional Group Analysis
- Nitrile Reactivity: All three compounds share the nitrile group, which can undergo hydrolysis to carboxylic acids or reduction to amines. However, steric hindrance from the cyclohexylidene group in this compound may slow these reactions compared to the less hindered acetone cyanohydrin.
Physicochemical Properties (Estimated)
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C, est.) | Solubility (est.) |
|---|---|---|---|---|---|
| This compound | C13H19N | 189.30 | Nitrile, cyclohexylidene | 250–280 | Low in water, high in organics |
| Cyclohexylaminoacetonitrile | C8H14N2 | 138.21 | Nitrile, cyclohexylamino | 200–220 | Moderate in polar solvents |
| 2-Hydroxy-2-methylpropanenitrile | C4H7NO | 85.10 | Nitrile, hydroxyl, methyl | 95–100 | Miscible with water |
Toxicological Considerations
While 2-Hexanone (a ketone) is highlighted in for its neurotoxic effects, nitriles generally pose risks due to cyanide release. Acetone cyanohydrin is acutely toxic (LD50 ~15 mg/kg in rats), whereas bulkier nitriles like this compound may exhibit lower volatility and slower cyanide liberation, reducing acute hazards .
Research Findings and Ongoing Studies
- Gaps in Data: No direct toxicological or synthetic studies on this compound were found in the provided evidence. Comparative inferences rely on structurally related compounds.
- Opportunities : Further research could explore its catalytic hydrogenation to amines or use in polymer chemistry as a crosslinking agent.
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